![molecular formula C18H40P2 B12559139 (Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] CAS No. 159460-98-7](/img/structure/B12559139.png)
(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two di(butan-2-yl)phosphane groups attached to an ethane-1,2-diyl backbone
Méthodes De Préparation
The synthesis of (Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] typically involves the reaction of butan-2-ylphosphane with ethane-1,2-diyl dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxides back to the original phosphane using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the butan-2-yl groups are replaced by other alkyl or aryl groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted phosphane derivatives.
Applications De Recherche Scientifique
(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are then used as catalysts in various organic reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the treatment of diseases that involve dysregulated phosphorus metabolism.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism by which (Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] exerts its effects involves its ability to coordinate with metal ions. The phosphorus atoms in the compound act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions by lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.
Comparaison Avec Des Composés Similaires
(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] can be compared with other similar organophosphorus compounds, such as:
(Ethane-1,2-diyl)bis[di(phenyl)phosphane]: This compound has phenyl groups instead of butan-2-yl groups, which can affect its reactivity and the stability of its metal complexes.
(Propane-1,3-diyl)bis[di(butan-2-yl)phosphane]: This compound has a propane-1,3-diyl backbone instead of an ethane-1,2-diyl backbone, which can influence its steric properties and coordination behavior.
The uniqueness of (Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane] lies in its specific combination of steric and electronic properties, which make it particularly effective as a ligand in certain catalytic applications.
Propriétés
Numéro CAS |
159460-98-7 |
|---|---|
Formule moléculaire |
C18H40P2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
di(butan-2-yl)-[2-di(butan-2-yl)phosphanylethyl]phosphane |
InChI |
InChI=1S/C18H40P2/c1-9-15(5)19(16(6)10-2)13-14-20(17(7)11-3)18(8)12-4/h15-18H,9-14H2,1-8H3 |
Clé InChI |
CNQDVDWMEPZHNP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)P(CCP(C(C)CC)C(C)CC)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)
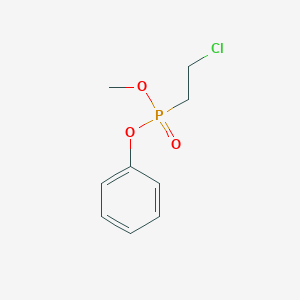
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
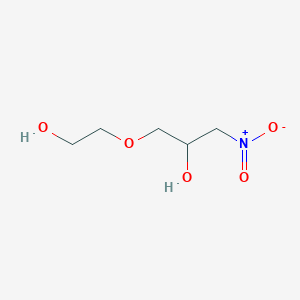

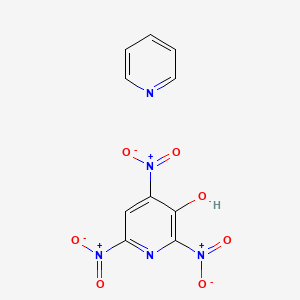
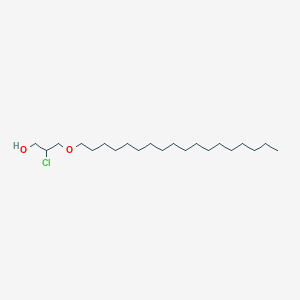
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
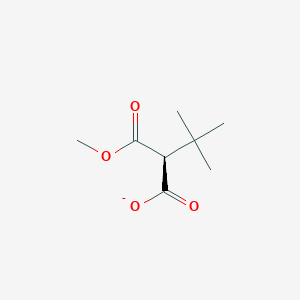
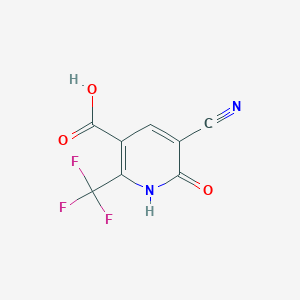
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)
